4-Acetylbutyric acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4-Acetylbutyric acid has been explored through various chemical processes. For instance, the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through ring-opening reactions and other derivatives through reactions with hydrogen peroxide and different reagents highlights the versatility and utility of acetyl groups in chemical synthesis (Rahul Raju et al., 2015); (S. Rizk, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Acetylbutyric acid, such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been extensively studied using techniques like FT-IR, NMR, and X-ray diffraction. These studies reveal detailed insights into the bond lengths, angles, and overall geometry of the molecule, demonstrating the impact of the acetyl group on the molecular structure (Rahul Raju et al., 2015).
Chemical Reactions and Properties
4-Acetylbutyric acid and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and functionality. The formation of new heterocyclic compounds through reactions with derivatives of 4-Acetylbutyric acid indicates the compound's utility in synthesizing complex molecular architectures. These reactions not only expand the utility of 4-Acetylbutyric acid in organic synthesis but also highlight its role in creating compounds with potential biological activity (S. Rizk, 2012).
Scientific Research Applications
Synthesis of Fused Heterocycles and Spiro Compounds : E-1-(4-Acetamidobenzoyl)-2-Oxirane Carboxylic Acid, related to 4-Acetylbutyric acid, is useful in synthesizing fused heterocycles and spiro compounds. These compounds have potential applications in organic synthesis and drug discovery (Rizk, 2012).
Antimicrobial Properties : 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, a derivative, serves as a starting material for preparing novel heterocycles with antimicrobial properties, including pyridazinones and thiazoles derivatives (El-Hashash, Essawy, & Fawzy, 2014).
Role in Plant Growth : 4-Cl-IAA, another derivative, plays a unique role in plant growth and development, especially in species like Pisum sativum and Vicia faba. It may regulate auxin-mediated growth in plants (Reinecke, 2004).
Solubility Studies : The solubility of 4-acetylbenzoic acid in various solvents has been studied, which is crucial for its application in different scientific contexts (Sunsandee et al., 2013).
Cholinesterase Inhibitors : Certain compounds like 4a and 4d show promising biological activity as cholinesterase inhibitors, which are important in treating conditions like Alzheimer's disease (Szymański et al., 2012).
Cerebral Ischemic Injury Treatment : Sodium 4-Phenylbutyrate has been found to protect against cerebral ischemic injury by inhibiting ER stress-mediated apoptosis and inflammation, presenting a novel treatment approach for stroke (Qi et al., 2004).
GABA Transaminase Inhibition : 4aminotetrolic acid, a related compound, inhibits GABA transaminase activity in certain biological contexts, which is significant for neurological studies (Beart, Uhr, & Johnston, 1972).
Plant Tissue Culture Engineering : 4-Phenylbutyric acid (4PBA) can promote plant regeneration by mimicking the effect of exogenous auxin. This has applications in tissue culture engineering and plant -oxidation pathway research (Iwase et al., 2022).
Alzheimer's Disease Treatment : Phenylbutyrate (4-PBA) has been shown to reverse cognitive deficits and reduce tau pathology in an Alzheimer's disease mouse model, offering a promising therapeutic approach (Ricobaraza et al., 2009).
Pharmacodynamics Studies : A developed LC-HRMS method accurately quantifies 4-PBA in cell culture media, which is crucial for understanding its pharmacodynamics in neurodegeneration and cancer research (Villani et al., 2023).
Safety And Hazards
properties
IUPAC Name |
5-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZCLMLSSAXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 4-acetylbutyric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062855 | |
Record name | Hexanoic acid, 5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbutyric acid | |
CAS RN |
3128-06-1 | |
Record name | 5-Oxohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3128-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ketohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylbutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 5-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-KETOHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0W8YUJ2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Acetylbutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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